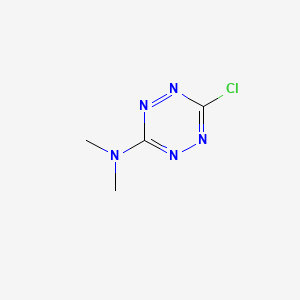
6-Chloro-N,N-dimethyl-1,2,4,5-tetrazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N,N-dimethyl-1,2,4,5-tetrazin-3-amine is a chemical compound with the molecular formula C4H6ClN5. It is a member of the tetrazine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a tetrazine ring, which is a six-membered ring containing four nitrogen atoms and two carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,N-dimethyl-1,2,4,5-tetrazin-3-amine typically involves the reaction of 6-chloro-1,2,4,5-tetrazine with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 6-chloro-1,2,4,5-tetrazine and dimethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile at a temperature range of 0-25°C.
Procedure: The 6-chloro-1,2,4,5-tetrazine is dissolved in the solvent, and dimethylamine is added dropwise with continuous stirring. The reaction mixture is then allowed to react for several hours until the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance the efficiency and yield of the process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-N,N-dimethyl-1,2,4,5-tetrazin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding tetrazine oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, thiols, and primary or secondary amines. The reactions are typically carried out in polar solvents such as ethanol or methanol at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted tetrazines with various functional groups.
Oxidation Reactions: Formation of tetrazine oxides.
Reduction Reactions: Formation of hydrazine derivatives.
Applications De Recherche Scientifique
6-Chloro-N,N-dimethyl-1,2,4,5-tetrazin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex tetrazine derivatives.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-N,N-dimethyl-1,2,4,5-tetrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine: Similar in structure but contains a triazine ring instead of a tetrazine ring.
6-Chloro-1,2,4,5-tetrazine: Lacks the dimethylamine group, making it less reactive in certain substitution reactions.
N,N-Dimethyl-1,2,4,5-tetrazin-3-amine: Similar but without the chlorine atom, affecting its reactivity and applications.
Uniqueness
6-Chloro-N,N-dimethyl-1,2,4,5-tetrazin-3-amine is unique due to the presence of both the chlorine atom and the dimethylamine group, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo various substitution reactions and form stable complexes with biological molecules makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
106131-62-8 |
|---|---|
Formule moléculaire |
C4H6ClN5 |
Poids moléculaire |
159.58 g/mol |
Nom IUPAC |
6-chloro-N,N-dimethyl-1,2,4,5-tetrazin-3-amine |
InChI |
InChI=1S/C4H6ClN5/c1-10(2)4-8-6-3(5)7-9-4/h1-2H3 |
Clé InChI |
PJKDZJSRVGYZDA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NN=C(N=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)

![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
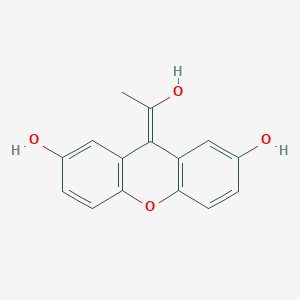
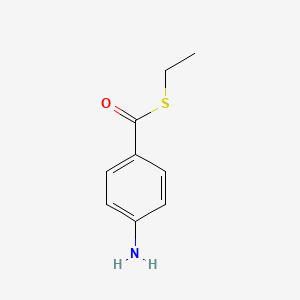


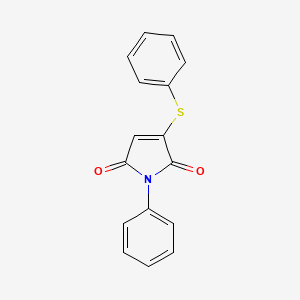
![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)


![6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14342167.png)
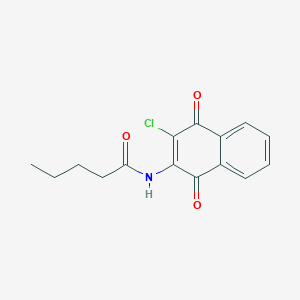
![3-[(Naphthalen-1-yl)oxy]propane-1-thiol](/img/structure/B14342182.png)
